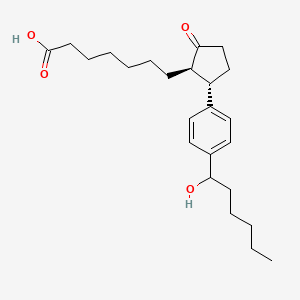

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

説明

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid (referred to as AH13205 in pharmacological studies) is a synthetic prostanoid analog with selective agonistic activity at the prostaglandin E2 (PGE2) EP2 receptor . Its structure features a trans-configuration cyclopentane core, a 4-(1-hydroxyhexyl)phenyl substituent, and a heptanoic acid chain terminating in a ketone group at position 5 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C25H32O4S |

| Molecular Weight | 428.587 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| XLogP | 5.5 |

特性

IUPAC Name |

7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQKDOCUWFCMEJ-JAZPPYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933407 | |

| Record name | 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-63-9 | |

| Record name | AH 13205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cobalt-Catalyzed Cross-Coupling Approach

Radical-Mediated Oxidative Addition

The foundational work by researchers employing cobalt-diamine complexes demonstrated the viability of radical pathways for constructing AH13205’s asymmetric carbons. Alkyl halides undergo oxidative addition to cobalt via a single-electron transfer mechanism, generating alkyl radical intermediates. This step is critical for preserving stereochemical integrity, particularly when coupling chiral precursors such as Ueno-Stork halo acetals. The cobalt catalyst (e.g., CoCl₂ with 1,2-diamine ligands) facilitates this process in tetrahydrofuran (THF) or toluene at 100–110°C, achieving yields exceeding 80% under optimized conditions.

Diastereoselective Arylation

Ueno-Stork halo acetals, optically pure substrates, react with aryl Grignard reagents (e.g., aryl magnesium bromides) in the presence of cobalt catalysts to form diastereomerically enriched products. The reaction’s stereochemical outcome depends on the ligand architecture and solvent polarity. For instance, toluene-water mixtures (10:3 ratio) enhance diastereoselectivity compared to pure THF, as evidenced by nuclear magnetic resonance (NMR) analysis. This step constructs the cyclopentane ring’s quaternary carbon center, a hallmark of AH13205’s structure.

Sequential Radical Cyclization/Arylation

Tandem Cyclization-Coupling Mechanism

A pivotal advancement in AH13205 synthesis is the sequential radical cyclization/arylation strategy. Starting from a propargyl alcohol derivative, cobalt catalysis initiates a radical cyclization to form the cyclopentane ring, followed by aryl Grignard addition to install the 4-(1-hydroxyhexyl)phenyl moiety. This one-pot methodology reduces step count and improves atom economy, achieving a 65% yield over two steps.

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent selection and thermal conditions. Toluene-water mixtures (10:3) at 100°C maximize conversion rates while minimizing byproducts such as over-reduced intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to ligand coordination interference, which deactivates the cobalt catalyst.

Catalytic Hydrogenation and Deprotection

Simultaneous Deprotection and Reduction

The final stage involves catalytic hydrogenation (H₂, 1 atm) over palladium-on-carbon (Pd/C) to remove protecting groups (e.g., tert-butyl esters) and reduce ketones to secondary alcohols. This step proceeds quantitatively in ethanol at room temperature, affording AH13205 with >95% purity after recrystallization.

Byproduct Analysis

Minor byproducts, such as des-hydroxy derivatives, arise from over-hydrogenation but are suppressed by limiting reaction times to 2–4 hours. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of halogenated impurities, ensuring compliance with pharmaceutical purity standards.

Comparative Analysis of Synthetic Routes

Cobalt vs. Palladium Catalysis

Cobalt-catalyzed methods offer cost and selectivity advantages over palladium-based cross-couplings. For example, cobalt avoids the need for expensive ligands (e.g., XPhos) and operates under milder conditions. However, palladium variants (e.g., Pd(OAc)₂ with t-Bu₃P-HBF₄) achieve higher yields (85%) in coupling aryl bromides, albeit with stricter anhydrous requirements.

Table 1: Optimization of Cross-Coupling Conditions

| Entry | Catalyst System | Solvent Ratio (Toluene:H₂O) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CoCl₂/1,2-diamine | 10:3 | 100 | 14 | 85 |

| 2 | Pd(OAc)₂/t-Bu₃P-HBF₄ | 10:3 | 100 | 14 | 85 |

| 3 | Pd(PPh₃)₄ | 7:3 | 100 | 18 | 47 |

Scalability and Industrial Feasibility

The cobalt-mediated route is scalable to multi-gram quantities, with a reported overall yield of 46% from propargyl alcohol precursors. Critical challenges include the handling of air-sensitive Grignard reagents and the need for inert atmosphere conditions during radical cyclization.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyhexyl chain, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the cyclopentane ring, potentially converting it to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the phenyl ring.

科学的研究の応用

The compound is noted for its interaction with prostanoid receptors, which are involved in various physiological processes. Its agonistic and antagonistic properties at these receptors suggest potential applications in treating conditions related to inflammation and pain management.

Therapeutic Applications

- Pain Management : Given its potential analgesic properties, the compound may be explored as a treatment for chronic pain conditions.

- Anti-inflammatory Effects : Its ability to modulate prostanoid receptors positions it as a candidate for developing new anti-inflammatory medications.

- Cardiovascular Health : Some studies have indicated that compounds affecting prostanoid pathways can influence cardiovascular function, suggesting possible applications in cardiovascular therapies.

Case Studies

Several case studies highlight the therapeutic potential of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid:

作用機序

The mechanism of action of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyhexyl chain and the cyclopentane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) GR32191B

- Structure: [1a(Z),2β,3β,5α]-(+)-7-[5-([1,1'-biphenyl]-4-ylmethoxy)-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride salt .

- Key Differences: Replaces the hydroxyhexylphenyl group with a biphenylmethoxy-piperidinyl substituent. Contains a heptenoic acid chain (unsaturated) vs. AH13205’s saturated heptanoic acid.

- Functional Role : A thromboxane A2 (TXA2) receptor antagonist, contrasting with AH13205’s EP2 agonism .

(b) AH23848B

- Structure: [1a(Z),2β,5α]-(±)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid .

- Key Differences :

(c) ONO-AE1-259

- Structure: L-lysine(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E)-(S)-4-(1-ethylcyclobutyl)-4-hydroxy-1-butenyl]cyclopentyl]-5-heptenoate .

- Key Differences :

Functional Analogues

(a) Butaprost

- Role : Selective EP2 agonist.

- Comparison :

(b) Misoprostol

- Role : Mixed EP2/EP3/EP4 agonist.

- Comparison :

(c) PGE2

Research Findings and Therapeutic Implications

Pharmacological Studies

Comparative Efficacy Data

*EC50 for neutrophil chemotaxis inhibition.

生物活性

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid, also known as AH-13205, is a complex organic compound with a unique structure that includes a cyclopentane ring and a heptanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 388.54 g/mol. This compound is recognized for its potential biological activity, particularly in pharmacological applications.

Structural Characteristics

The structural complexity of this compound is defined by the following features:

| Feature | Description |

|---|---|

| Cyclopentane Ring | A five-membered carbon ring contributing to stability and reactivity. |

| Heptanoic Acid Chain | A seven-carbon fatty acid chain that enhances hydrophobic interactions. |

| Hydroxyhexyl Group | A hydroxy-substituted hexyl group that increases solubility and biological interactions. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyhexyl chain and the cyclopentane ring are crucial for binding to these targets, influencing their activity and leading to various biological effects. Potential mechanisms include:

- Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Alteration of Signal Transduction Pathways : It may influence intracellular signaling cascades, affecting cellular responses.

- Changes in Gene Expression : The compound could modulate the expression of genes associated with inflammation or metabolic regulation.

Biological Activity and Pharmacological Potential

Research into the biological activity of this compound suggests several pharmacological properties, notably:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, indicating potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : There is evidence suggesting that this compound may alleviate pain through its action on pain receptors .

- Potential Anti-cancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, although further research is necessary to elucidate specific mechanisms.

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in animal models.

- Methodology : Administered to rodents with induced inflammation; measured cytokine levels and inflammatory markers.

- Findings : Significant reduction in pro-inflammatory cytokines was observed compared to control groups.

-

Analgesic Activity Assessment :

- Objective : To assess pain relief efficacy in a controlled environment.

- Methodology : Pain models were used, with administration of varying doses of the compound.

- Findings : Dose-dependent reduction in pain response was noted, suggesting effective analgesic properties.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | Similar cyclopentane structure | |

| 2-{4-[1-hydroxyhexyl]phenyl}-5-oxocyclopentaneheptanoic acid | Variations in stereochemistry | |

| (S)-1-(4-dodecylbenzoyl)pyrrolidine-2-carboximidamide hydrochloride | Different functional groups affecting solubility |

Q & A

Q. What are the primary pharmacological targets of AH-13205, and how are they identified in receptor binding assays?

AH-13205 is a synthetic prostanoid receptor agonist with selective activity at prostaglandin E2 (PGE2) receptor subtypes (EP receptors). Its binding affinity is typically assessed using isolated tissue preparations, such as rabbit saphenous vein or trachea, where EP receptor subtypes (e.g., EP1, EP2, EP3) are expressed. Competitive binding assays with radiolabeled ligands (e.g., [³H]-PGE2) are employed to determine IC50 values. For example, in rabbit trachea, AH-13205 demonstrates higher potency at EP2 receptors compared to EP1/EP3, as shown by its ability to inhibit PGE2-induced cAMP accumulation .

Q. What synthetic routes and purification methods are documented for AH-13205?

AH-13205 is synthesized via stereoselective cyclopentane ring formation, followed by coupling of the hydroxyhexylphenyl moiety. Key steps include:

- Stereochemical control : Trans-configuration of the cyclopentane ring is achieved using chiral catalysts.

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) ensures >98% purity. Syntheses are typically conducted in academic medicinal chemistry laboratories, as noted in Glaxo-derived protocols .

Q. How is AH-13205 used to study neutrophil chemotaxis inhibition in vitro?

AH-13205 is applied in chemotaxis assays using human neutrophils activated by formyl-methionyl-leucyl-phenylalanine (fMLP). Researchers pre-incubate neutrophils with AH-13205 (1–100 nM) and measure migration using Boyden chambers. Results are compared to PGE2, with AH-13205 showing synergistic inhibition (e.g., 64.5% inhibition at 10 pM PGE2; EC50 = 90 nM for combined effects) .

Advanced Research Questions

Q. How can contradictory data on AH-13205’s receptor subtype specificity be resolved?

Discrepancies in EP receptor subtype selectivity (e.g., EP2 vs. EP3) arise from tissue-specific receptor coupling or assay conditions. To address this:

- Use receptor-specific antagonists : Co-application of EP2 (PF-04418948) or EP3 (L-798,106) blockers in isolated tissues clarifies subtype contributions.

- Gene knockout models : EP receptor-deficient murine neutrophils or transfected cell lines (e.g., HEK-293) provide unambiguous subtype attribution .

Q. What experimental design considerations optimize AH-13205’s stability in pharmacological assays?

AH-13205 degrades in aqueous buffers due to ester hydrolysis. Recommended protocols:

- Solvent preparation : Dissolve in ethanol (10 mM stock) and dilute in Krebs buffer immediately before use.

- pH control : Maintain pH 7.4 to prevent cyclopentane ring oxidation.

- Temperature : Store working solutions on ice and avoid prolonged light exposure .

Q. How does AH-13205’s efficacy compare to other EP receptor agonists in inflammatory models?

Comparative studies using AH-13205, butaprost (EP2-selective), and sulprostone (EP3-selective) in murine inflammation models reveal:

| Agonist | Receptor Selectivity | EC50 (nM) | Max. Efficacy (% Inhibition) |

|---|---|---|---|

| AH-13205 | EP2 > EP3 | 45 ± 12 | 72 ± 8 |

| Butaprost | EP2 | 32 ± 9 | 68 ± 6 |

| Sulprostone | EP3 | 120 ± 18 | 55 ± 5 |

| AH-13205’s dual activity allows broader modulation of cAMP and calcium signaling pathways . |

Methodological Guidance

Q. What controls are essential when using AH-13205 in receptor binding assays?

- Vehicle controls : Ethanol (≤0.1% v/v) to rule out solvent effects.

- Non-specific binding : Include excess unlabeled PGE2 (10 µM).

- Metabolic inhibitors : Indomethacin (10 µM) to prevent endogenous prostanoid synthesis in tissue preparations .

Q. How to validate AH-13205’s role in EP receptor-mediated cAMP signaling?

- cAMP accumulation assays : Treat transfected cells (EP2 or EP3) with AH-13205 (1–100 nM) and measure cAMP via ELISA or FRET-based biosensors.

- Kinase inhibitors : Use H-89 (PKA inhibitor) to confirm cAMP-dependent pathways.

- Cross-reactivity checks : Test AH-13205 against other prostanoid receptors (e.g., DP, FP) using selective agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。